molecular formula C22H31N3O2S B2486388 N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide CAS No. 887206-38-4

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide

Cat. No.: B2486388
CAS No.: 887206-38-4
M. Wt: 401.57
InChI Key: KYPZNYQKXAMDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group at the 1-position, a thiophen-2-yl moiety at the propan-2-yl position, and an isobutyramide functional group. Piperazine derivatives are pharmacologically significant, often targeting neurotransmitter receptors (e.g., serotonin 5-HT₁A or dopamine D₂ receptors), while the thiophene ring and amide group may influence binding affinity, solubility, and metabolic stability .

Properties

IUPAC Name

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S/c1-16(2)22(26)23-17(3)21(20-6-5-15-28-20)25-13-11-24(12-14-25)18-7-9-19(27-4)10-8-18/h5-10,15-17,21H,11-14H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPZNYQKXAMDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide, a compound characterized by its complex structure involving a piperazine ring and thiophene moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S with a molecular weight of approximately 364.47 g/mol. Key structural features include:

  • Piperazine Ring : Known for its role in various pharmacological agents.
  • Thiophene Moiety : Contributes to the compound's electronic properties and biological interactions.
  • Methoxy Group : Enhances lipophilicity and may influence receptor binding.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Piperazine Derivative : Substituting the piperazine ring with a methoxyphenyl group.
  • Introduction of Thiophene : Adding the thiophene moiety through electrophilic substitution reactions.
  • Final Coupling Reaction : Attaching isobutyramide to form the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Neuroprotective Effects : Some derivatives have shown significant neuroprotective activity in models of acute cerebral ischemia, prolonging survival times in treated mice .
  • Anticancer Activity : Compounds with similar structures have been tested against human cancer cell lines, demonstrating moderate to significant efficacy. For instance, a related compound was found to inhibit poly (ADP-ribose) polymerase (PARP) activity, leading to increased apoptosis in cancer cells .
  • Receptor Interaction : The compound is believed to interact with alpha1-adrenergic receptors, modulating their activity which can lead to various physiological effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Substituent Variations : The presence of different substituents on the piperazine or thiophene rings can enhance or inhibit specific biological pathways.
SubstituentEffect on Activity
Methoxy GroupIncreases lipophilicity and receptor affinity
Thiophene MoietyEnhances electronic properties for better interaction with targets

Case Studies

Several studies have investigated the pharmacological potential of compounds related to this compound:

  • Study on Neuroprotective Properties : A study demonstrated that a related compound significantly reduced mortality rates in mice subjected to induced cerebral ischemia, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Anticancer Screening : In vitro tests showed that derivatives inhibited PARP activity effectively, indicating their potential as anticancer agents targeting DNA repair mechanisms .

Comparison with Similar Compounds

Key Observations:

Piperazine Substituents : The target compound’s 4-methoxyphenyl group differs from analogs with electron-withdrawing (e.g., 4-fluorophenyl in 8c ) or bulky (e.g., 4-(trifluoromethyl)phenyl in MK22 ) substituents. The para-methoxy group enhances lipophilicity and may improve CNS penetration compared to ortho-methoxy (8d) .

Functional Groups : The isobutyramide group replaces the alcohol (8c, 8d) or ketone (MK22) moieties, likely improving metabolic stability due to reduced susceptibility to oxidation .

Pharmacological and Physicochemical Properties

  • Receptor Affinity : Piperazine derivatives with 4-methoxyphenyl groups (e.g., the target compound) often exhibit high affinity for serotonin receptors (5-HT₁A), whereas 4-fluorophenyl analogs (8c) may prioritize dopamine D₂ receptor interactions .
  • Solubility : The isobutyramide group enhances water solubility compared to alcohol or ketone-containing analogs (8c, MK22), which could improve oral bioavailability .
  • Synthetic Feasibility : The target compound’s synthesis likely involves reductive amination followed by acylation, similar to 8c–8e (yields: 76.6–93.4%) . However, introducing the isobutyramide group may require additional purification steps.

Research Findings and Implications

Metabolic Stability : The amide group in the target compound is less prone to first-pass metabolism than the alcohol groups in 8c and 8d, suggesting a longer half-life .

Receptor Selectivity : The 4-methoxyphenylpiperazine moiety may confer higher 5-HT₁A receptor selectivity over D₂ receptors compared to 4-fluorophenyl or pyridinyl analogs (8c, 8e) .

Thiophene Contribution : The thiophen-2-yl group’s electron-rich structure enhances π-π stacking in hydrophobic receptor pockets, as seen in MK22’s activity at adrenergic receptors .

Comparative Efficacy : In silico docking studies suggest the target compound’s amide group forms hydrogen bonds with serine residues in 5-HT₁A receptors, a feature absent in alcohol-based analogs .

Q & A

Basic: What are the critical steps and methodologies for synthesizing N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide?

Answer:
The synthesis typically involves multi-step organic reactions:

Core Structure Assembly : Condensation of a piperazine derivative (e.g., 4-(4-methoxyphenyl)piperazine) with a thiophene-containing intermediate.

Functionalization : Introduction of the isobutyramide group via nucleophilic acyl substitution or amide coupling.

Optimization : Key parameters include solvent choice (ethanol, DMF), temperature control (60–80°C), and catalysts (e.g., DCC for amide bond formation).

Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Validation : NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and LCMS (e.g., m/z [M+H⁺] calculated) confirm structural integrity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR: Assign peaks for methoxy (δ 3.7–3.8 ppm), piperazine protons (δ 2.5–3.5 ppm), and thiophene protons (δ 6.8–7.2 ppm).
    • ¹³C NMR: Confirm carbonyl (δ 170–175 ppm) and aromatic carbons.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H⁺]) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identify amide (1650 cm⁻¹) and aromatic C-H stretches.
  • X-ray Crystallography : Resolve 3D structure using SHELXL for crystallographic refinement .

Advanced: How can researchers optimize reaction yields while minimizing byproduct formation?

Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amidation efficiency.
  • Catalyst Selection : Compare coupling agents (e.g., HATU vs. EDC) for amide bond formation.
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate reactions.
  • Byproduct Analysis : Monitor intermediates via TLC or HPLC. For example, unreacted piperazine derivatives can be removed via acid-base extraction.
    Case Study : A 20% yield increase was achieved by switching from DCM to DMF in analogous sulfonamide syntheses .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Replication : Repeat assays under standardized conditions (e.g., cell lines, incubation time).
  • Structural Confirmation : Re-analyze compound purity (HPLC >98%) to rule out degradation.
  • Target Validation : Use CRISPR knockouts or siRNA to confirm receptor specificity (e.g., dopamine D2/D3 or serotonin 5-HT1A).
  • Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile discrepancies. For example, conflicting IC50 values may arise from assay pH variations .

Advanced: What computational strategies predict the compound’s biological targets and binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with GPCRs (e.g., piperazine-binding receptors).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors from the amide group).
  • Validation : Compare predicted Ki values with experimental radioligand displacement assays.
    Example : A thiophene-containing analog showed strong ΔG values (-9.2 kcal/mol) for 5-HT1A in silico, aligning with in vitro data .

Advanced: How do structural modifications influence the compound’s pharmacokinetics?

Answer:

  • Lipophilicity : Replace the methoxy group with halogens (e.g., -F) to alter logP (measured via shake-flask method).
  • Metabolic Stability : Introduce methyl groups to block CYP450 oxidation (e.g., hepatic microsome assays).
  • SAR Table :
Modification SiteEffect on ActivityReference
Piperazine N-substituentIncreased D2 affinity with bulkier groups
Thiophene position2-substitution enhances CNS penetration
Isobutyramide chainLonger chains reduce solubility but improve half-life

Method : Use QSAR models (e.g., CoMFA) to prioritize synthetic targets .

Advanced: What strategies mitigate toxicity risks during preclinical evaluation?

Answer:

  • In Silico Tox Prediction : Use Derek Nexus or ProTox-II to flag hepatotoxicity or mutagenicity.
  • In Vitro Assays :
    • Ames test (bacterial reverse mutation) for genotoxicity.
    • hERG inhibition screening (patch-clamp electrophysiology).
  • Dose Optimization : Calculate MTD (maximum tolerated dose) in rodent models using Hill equation modeling.
    Case Study : A piperazine analog showed hERG inhibition at 10 µM, prompting substitution with a less basic heterocycle .

Advanced: How can crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:

  • Single-Crystal Growth : Use slow evaporation (solvent: chloroform/hexane) to obtain diffraction-quality crystals.
  • SHELX Refinement : Assign absolute configuration via Flack parameter (e.g., 0.02(3) confirms R/S designation).
  • Twinned Data : Apply TWINLAW for handling pseudo-merohedral twinning.
    Example : A related thiophene-piperazine structure was resolved in space group P2₁/c with Z′ = 1, R1 = 3.2% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.